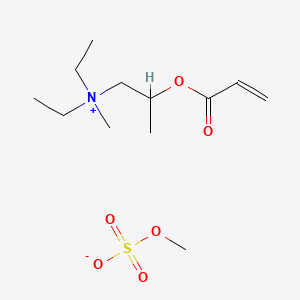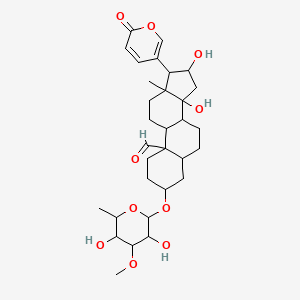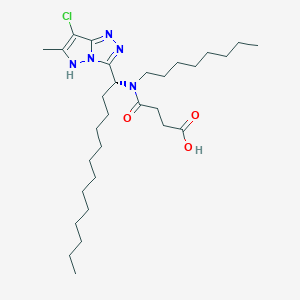
Bovochrysoid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bovochrysoid is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bovochrysoid typically involves a multi-step process that includes the use of specific reagents and catalysts. One common synthetic route involves the reaction of precursor compounds under controlled conditions of temperature and pressure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the compound. Industrial production methods may also involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bovochrysoid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or ketones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Bovochrysoid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, this compound is being explored for its potential use in drug development and therapeutic applications. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bovochrysoid involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which this compound is used.
Properties
CAS No. |
101077-02-5 |
|---|---|
Molecular Formula |
C31H44O10 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-16-25(35)27(38-3)26(36)28(40-16)41-19-8-11-30(15-32)18(12-19)5-6-21-20(30)9-10-29(2)24(22(33)13-31(21,29)37)17-4-7-23(34)39-14-17/h4,7,14-16,18-22,24-28,33,35-37H,5-6,8-13H2,1-3H3 |
InChI Key |
VAASSPZOHNNMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=COC(=O)C=C6)O)O)C)C=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


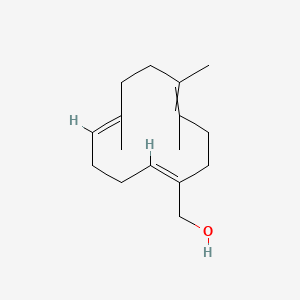
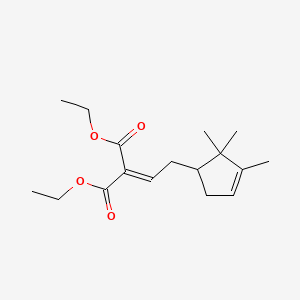

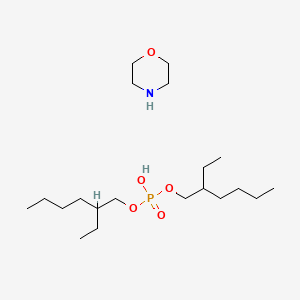


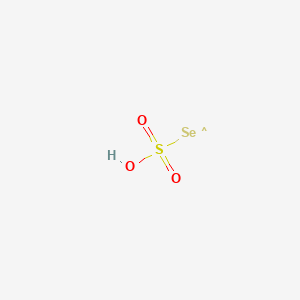
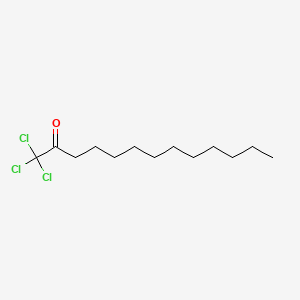

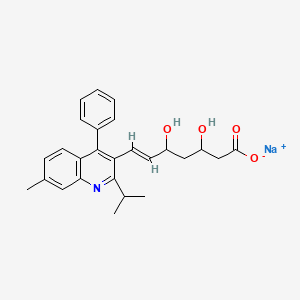
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
